molecular formula C18H15F3N2O6S B14927517 3-[(Acetyloxy)methyl]-8-oxo-7-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(Acetyloxy)methyl]-8-oxo-7-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Katalognummer: B14927517
Molekulargewicht: 444.4 g/mol
InChI-Schlüssel: CELMTIZIKITZRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(ACETYLOXY)METHYL]-8-OXO-7-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo ring system, and functional groups such as acetyloxy, oxo, and trifluoromethylbenzoyl.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(ACETYLOXY)METHYL]-8-OXO-7-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is typically achieved through a cyclization reaction involving a thia-azabicyclo intermediate.

    Functional group modifications: Introduction of the acetyloxy and oxo groups is done through selective oxidation and acetylation reactions.

    Attachment of the trifluoromethylbenzoyl group: This step involves a coupling reaction using a suitable trifluoromethylbenzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling up the cyclization reaction: Using high-pressure reactors to ensure complete conversion.

    Purification steps: Employing techniques such as recrystallization and chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(ACETYLOXY)METHYL]-8-OXO-7-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.

    Substitution: The acetyloxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a hydroxylated compound.

Wissenschaftliche Forschungsanwendungen

3-[(ACETYLOXY)METHYL]-8-OXO-7-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(ACETYLOXY)METHYL]-8-OXO-7-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may:

    Inhibit enzymes: By binding to the active site and blocking substrate access.

    Disrupt cellular processes: Through interaction with cellular membranes or proteins.

    Modulate signaling pathways: Affecting pathways involved in cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-ACA (7-Aminocephalosporanic acid): Shares a similar bicyclic core but lacks the trifluoromethylbenzoyl group.

    Cephalosporins: A class of antibiotics with a similar core structure but different functional groups.

    Penicillins: Another class of β-lactam antibiotics with a related but distinct structure.

Uniqueness

3-[(ACETYLOXY)METHYL]-8-OXO-7-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethylbenzoyl group, in particular, enhances its stability and potential biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C18H15F3N2O6S

Molekulargewicht

444.4 g/mol

IUPAC-Name

3-(acetyloxymethyl)-8-oxo-7-[[4-(trifluoromethyl)benzoyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H15F3N2O6S/c1-8(24)29-6-10-7-30-16-12(15(26)23(16)13(10)17(27)28)22-14(25)9-2-4-11(5-3-9)18(19,20)21/h2-5,12,16H,6-7H2,1H3,(H,22,25)(H,27,28)

InChI-Schlüssel

CELMTIZIKITZRZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F)SC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.